molecular formula C16H15N3O2S B4581345 N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4581345
M. Wt: 313.4 g/mol
InChI Key: GFKLSRBSCNGZDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves various chemical reactions, often starting from precursors like pyrimidine-thiones or benzimidazole derivatives. For instance, the synthesis of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its derivatives has been achieved by reacting 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene, resulting in good yields and demonstrating the feasibility of constructing the thiazolopyrimidine scaffold through such methodologies (Kulakov et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazolo fused to a pyrimidine ring. Structural modifications, such as the introduction of various substituents, can significantly influence the conformational and supramolecular aggregation of these compounds. For example, crystallographic studies have revealed that the arrangement of substituents around the fused-ring moiety affects the molecule's geometry and intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the compound's properties and reactivity (Nagarajaiah & Begum, 2014).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide range of functionalized molecules. These reactions include alkylation, cyclization, and amidation, among others, which allow for the introduction of different functional groups, thereby modulating the chemical properties of the compounds. Such versatility is demonstrated in the synthesis of novel derivatives with potential antimicrobial and anti-inflammatory activities, indicating the significant reactivity and functional diversity of thiazolo[3,2-a]pyrimidine scaffolds (Gein et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of novel compounds derived from or related to N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, revealing the versatility of these molecules for further chemical modifications. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These compounds were synthesized to explore their cyclooxygenase inhibition, analgesic, and anti-inflammatory properties, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Potential Therapeutic Applications

Several studies have evaluated the anti-inflammatory, antimicrobial, and anticancer activities of thiazolopyrimidine derivatives, providing evidence of their potential as therapeutic agents. For example, oxazolo/thiazolo pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory potential by the protein denaturation method, suggesting the influence of substituents on their biological activity (Sawant, Bansode, & Wadekar, 2012). Additionally, certain thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, with some compounds showing moderate activity at specific dose levels compared to standard drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Mechanistic Insights and Structural Features

The structural modifications of thiazolo[3,2-a]pyrimidines have been studied to understand their conformational features and the impact on supramolecular aggregation. This research provides insights into how varying substituents at different positions affect the intermolecular interaction patterns, offering a foundation for designing molecules with desired properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

N-benzyl-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-11(2)22-16-18-9-13(15(21)19(10)16)14(20)17-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKLSRBSCNGZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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